Phenethyl bromide

Radical Kinetics Polymer Chemistry Rate Constant

1-Phenethyl bromide (CAS 31620-80-1), systematically named (1-bromoethyl)benzene or α-phenethyl bromide, is a secondary organobromide with the molecular formula C₈H₉Br and a molecular weight of 185.06 g/mol. This compound exists as a clear yellow to brownish liquid with a density of 1.356 g/mL at 25 °C, a melting point of −65 °C, and a boiling point of 94 °C at 16 mmHg.

Molecular Formula C8H9Br
Molecular Weight 185.06 g/mol
CAS No. 31620-80-1
Cat. No. B7723623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl bromide
CAS31620-80-1
Molecular FormulaC8H9Br
Molecular Weight185.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCBr
InChIInChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyWMPPDTMATNBGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in ether, benzene;  slightly soluble in carbon tetrachloride
Water solubility = 39.05 mg/l at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenethyl Bromide (CAS 31620-80-1) for Procurement: Structural Distinction from β-Isomer and Key Specifications


1-Phenethyl bromide (CAS 31620-80-1), systematically named (1-bromoethyl)benzene or α-phenethyl bromide, is a secondary organobromide with the molecular formula C₈H₉Br and a molecular weight of 185.06 g/mol [1]. This compound exists as a clear yellow to brownish liquid with a density of 1.356 g/mL at 25 °C, a melting point of −65 °C, and a boiling point of 94 °C at 16 mmHg . Critically, CAS 31620-80-1 designates the α-isomer (bromine attached to the benzylic α-carbon), distinguishing it structurally and functionally from the more widely known β-isomer (2-bromoethyl)benzene, CAS 103-63-9, where the bromine resides on the terminal β-carbon [2]. This fundamental regiochemical difference directly influences reaction kinetics, physical properties, and suitability for specialized synthetic applications.

Why 1-Phenethyl Bromide (CAS 31620-80-1) Cannot Be Interchanged with β-Phenethyl Bromide (CAS 103-63-9)


Procurement professionals and synthetic chemists must recognize that 1-phenethyl bromide (α-isomer, CAS 31620-80-1) and β-phenethyl bromide (CAS 103-63-9) are not interchangeable. The α-isomer features a secondary benzylic bromide with a chiral center (racemic mixture), rendering it substantially more reactive in SN1-type solvolysis and radical abstraction pathways compared to the primary, non-benzylic β-isomer [1]. Specifically, the α-isomer generates a resonance-stabilized benzylic carbocation upon bromide dissociation, whereas the β-isomer lacks this stabilization, leading to marked differences in reaction kinetics and product distribution profiles [2]. Additionally, the α-isomer's lower boiling point (94 °C at 16 mmHg) versus the β-isomer (220–221 °C at 760 mmHg) directly impacts distillation-based purification strategies and solvent compatibility in downstream processing . Generic substitution based solely on the 'phenethyl bromide' name without verifying the exact isomeric identity (α vs. β) will result in failed reactions, altered product profiles, or suboptimal yields in applications requiring the secondary benzylic electrophile.

1-Phenethyl Bromide (CAS 31620-80-1): Quantitative Differentiation Evidence Against Comparators


Radical Abstraction Kinetics: α-Isomer Reactivity versus β-Isomer and Benzyl Bromide

In radical-mediated transformations, the α-isomer (1-phenethyl bromide) exhibits a 15.6-fold lower bromine atom abstraction rate constant compared to benzyl bromide, but reacts at a rate comparable to the β-isomer (2-phenethyl bromide). This quantifies the relative reactivity of the benzylic secondary bromide versus primary benzylic and non-benzylic analogues [1].

Radical Kinetics Polymer Chemistry Rate Constant

Physical Property Differentiation: Boiling Point and Density of α-Isomer vs. β-Isomer

The α-isomer (1-phenethyl bromide, CAS 31620-80-1) possesses significantly different physical properties from the β-isomer (2-phenethyl bromide, CAS 103-63-9), directly impacting purification and handling protocols. The α-isomer boils at 94 °C at 16 mmHg, whereas the β-isomer boils at 220–221 °C at 760 mmHg, a difference of approximately 126 °C under comparable pressure conditions . Density values also differ: α-isomer at 1.356 g/mL (25 °C) versus β-isomer at 1.355–1.37 g/mL [1].

Physicochemical Properties Purification Solvent Selection

Polymerization Initiation: α-Isomer as ATRP Initiator versus β-Isomer Limitations

1-Phenethyl bromide (α-isomer) is explicitly employed as an initiator in atom transfer radical polymerization (ATRP) of styrene, enabling the synthesis of bromine-terminated polystyrene and poly(p-methoxystyrene) with controlled molecular weight and narrow dispersity . The β-isomer, lacking the activated benzylic C–Br bond, is not commonly utilized for ATRP initiation under standard conditions, limiting its utility in precision polymer synthesis .

ATRP Controlled Radical Polymerization Polystyrene

Asymmetric Esterification: α-Isomer Utility in Enantioselective Synthesis

1-Phenethyl bromide (α-isomer) has been specifically employed in asymmetric esterification of benzoic acid in the presence of chiral cyclic guanidine catalysts, facilitating the formation of enantiomerically enriched esters . The β-isomer lacks the chiral center at the reactive carbon and cannot participate in enantioselective transformations of this type, as the stereochemical information resides at the benzylic position of the α-isomer .

Asymmetric Synthesis Chiral Guanidine Enantioselective

1-Phenethyl Bromide (CAS 31620-80-1): Validated Application Scenarios Based on Quantitative Evidence


Controlled Radical Polymerization (ATRP) of Styrene and Functional Monomers

1-Phenethyl bromide serves as an effective initiator for atom transfer radical polymerization (ATRP) of styrene and p-methoxystyrene. Its secondary benzylic C–Br bond undergoes reversible activation-deactivation, enabling controlled chain growth and the synthesis of bromine-terminated polymers with well-defined molecular weight and narrow dispersity. This application is validated by the compound's documented use in ATRP protocols and is inaccessible to the β-isomer (2-phenethyl bromide), which lacks the requisite benzylic activation.

Asymmetric Esterification with Chiral Guanidine Organocatalysts

The α-isomer's chiral benzylic center (racemic mixture) enables its participation in asymmetric esterification reactions with benzoic acid when catalyzed by chiral cyclic guanidines. This transformation produces enantiomerically enriched esters, a capability that distinguishes 1-phenethyl bromide from achiral alkyl bromides including the β-isomer. Synthetic routes requiring stereochemical induction at the esterification step should specifically source the α-isomer .

Radical-Mediated Coupling and Chain-Transfer Reactions

In radical-mediated synthetic sequences, the quantifiable rate constant for bromine atom abstraction (k = 6.8 × 10⁷ M⁻¹ s⁻¹ at 353 K) allows precise kinetic modeling and optimization of reaction conditions. This rate is 15.6-fold lower than benzyl bromide but comparable to the β-isomer, positioning 1-phenethyl bromide as a moderately reactive benzylic electrophile suitable for controlled radical chain processes where benzyl bromide would be excessively reactive [1].

Distillation-Intensive Workup Protocols Requiring Lower Boiling Point

The α-isomer's boiling point of 94 °C at 16 mmHg (versus 220–221 °C at 760 mmHg for the β-isomer) enables gentler distillation conditions during product isolation. This property is particularly valuable when working with thermally sensitive intermediates or when separating the bromide from higher-boiling reaction components where the β-isomer's higher boiling point would necessitate more aggressive heating, risking decomposition or side reactions .

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